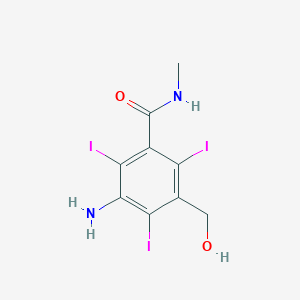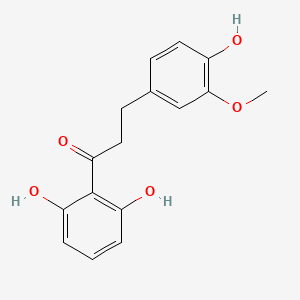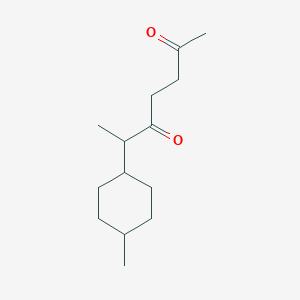![molecular formula C9H20OSSi B14508507 Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- CAS No. 63584-44-1](/img/structure/B14508507.png)
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- is a chemical compound with the molecular formula C_10H_22OSiS. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of an ethylthio group and a propenyl group attached to the silicon atom through an oxygen bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- typically involves the reaction of trimethylsilanol with 1-(ethylthio)-2-methyl-1-propenyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The propenyl group can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty materials such as silicone-based coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- involves the interaction of its functional groups with various molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the propenyl group can participate in hydrophobic interactions. The trimethylsilyl group can enhance the solubility and stability of the compound in organic solvents, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH_3)_3SiH.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to the silicon atom.
Uniqueness
Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl- is unique due to the presence of both an ethylthio group and a propenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Propiedades
Número CAS |
63584-44-1 |
|---|---|
Fórmula molecular |
C9H20OSSi |
Peso molecular |
204.41 g/mol |
Nombre IUPAC |
(1-ethylsulfanyl-2-methylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20OSSi/c1-7-11-9(8(2)3)10-12(4,5)6/h7H2,1-6H3 |
Clave InChI |
WHDITUCCFADHLG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)


![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

